molecular formula C11H12O2 B13993891 Allyl 4-methylbenzoate CAS No. 2653-46-5

Allyl 4-methylbenzoate

Cat. No.: B13993891
CAS No.: 2653-46-5
M. Wt: 176.21 g/mol
InChI Key: GGJIQHHMXJIVPF-UHFFFAOYSA-N
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Description

Allyl 4-methylbenzoate: is an organic compound belonging to the ester family. It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a 4-methylbenzoate moiety. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl 4-methylbenzoate can be synthesized through the esterification of 4-methylbenzoic acid with allyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)

    Substitution: N-bromosuccinimide (NBS), Light (hv)

Major Products Formed:

    Oxidation: Epoxides, Diols

    Reduction: 4-Methylbenzyl alcohol

    Substitution: Allylic bromides

Scientific Research Applications

Chemistry: Allyl 4-methylbenzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial properties. It has been investigated for its ability to inhibit the growth of certain bacterial and fungal strains .

Industry: In the industrial sector, this compound is used as a flavoring agent and fragrance component due to its pleasant aroma. It is also employed in the production of polymers and resins .

Comparison with Similar Compounds

    Allyl benzoate: Similar in structure but lacks the methyl group on the benzene ring.

    4-Methylbenzyl alcohol: A reduction product of allyl 4-methylbenzoate.

    Allyl chloride: Contains an allyl group but is more reactive due to the presence of a chlorine atom.

Uniqueness: this compound is unique due to the presence of both an allyl group and a methyl-substituted benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

2653-46-5

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

prop-2-enyl 4-methylbenzoate

InChI

InChI=1S/C11H12O2/c1-3-8-13-11(12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3

InChI Key

GGJIQHHMXJIVPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC=C

Origin of Product

United States

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